molecular formula C19H16O5 B15488678 4-Hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid CAS No. 6305-49-3

4-Hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid

Cat. No.: B15488678
CAS No.: 6305-49-3
M. Wt: 324.3 g/mol
InChI Key: CXGIXTAABARVIA-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C19H16O5 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
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Biological Activity

4-Hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid, also known by its CAS number 6305-49-3, is a complex organic compound belonging to the class of naphthalenecarboxylic acids. Its unique structure, featuring a naphthalene core and multiple functional groups, positions it as a compound of interest in pharmacological research due to its potential biological activities, particularly anti-inflammatory and anticancer properties.

  • Molecular Formula : C19H16O5
  • Molecular Weight : 324.3 g/mol
  • Density : 1.308 g/cm³
  • Boiling Point : 487.3 °C at 760 mmHg
  • CAS Number : 6305-49-3

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown its ability to modulate various inflammatory pathways by interacting with specific proteins involved in inflammatory responses. This interaction suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Mechanisms of Action :

  • Inhibition of Pro-inflammatory Cytokines : The compound has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • COX Enzyme Inhibition : It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Anticancer Activity

The compound has also been studied for its anticancer properties across various cancer cell lines. In vitro assays have demonstrated its cytotoxic effects, indicating its potential as an anticancer agent.

Case Studies :

  • Cytotoxicity Assays : In studies involving human cancer cell lines such as H460 and A549, the compound exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL, suggesting moderate to high cytotoxicity against these cells .
  • Selectivity Towards Cancer Cells : Notably, the compound demonstrated selectivity towards specific cancer cell lines, indicating a favorable therapeutic index compared to normal cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of hydroxyl and methoxy groups appears to enhance its biological efficacy.

Structural FeatureImpact on Activity
Hydroxyl GroupEnhances anti-inflammatory activity
Methoxy GroupsContributes to cytotoxicity against cancer cells

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

Compound NameSimilarityUnique Features
4-Hydroxy-5-methoxy-1-naphthalene-2-carboxylic acidShares naphthalene coreLacks additional methoxy group on the phenyl ring
4-Hydroxyphenylacetic acidContains hydroxyl and carboxylic acidSimpler structure without naphthalene moiety
3-Methoxybenzoic acidContains methoxy and carboxylic acidNo naphthalene structure; simpler aromatic system

Properties

CAS No.

6305-49-3

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

4-hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C19H16O5/c1-23-12-6-3-5-11(9-12)17-13-7-4-8-16(24-2)18(13)15(20)10-14(17)19(21)22/h3-10,20H,1-2H3,(H,21,22)

InChI Key

CXGIXTAABARVIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C=CC=C(C3=C(C=C2C(=O)O)O)OC

Origin of Product

United States

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